molecular formula C11H15NO2 B1330508 Ethyl [(3-methylphenyl)amino]acetate CAS No. 21911-66-0

Ethyl [(3-methylphenyl)amino]acetate

Cat. No. B1330508
CAS RN: 21911-66-0
M. Wt: 193.24 g/mol
InChI Key: JZCIUMVCWIEEQX-UHFFFAOYSA-N
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Description

Ethyl [(3-methylphenyl)amino]acetate is a chemical compound that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an amino group attached to a 3-methylphenyl ring and an ester linkage to an acetate group.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-(methyl(p-tolyl)amino)acetate was synthesized and its Csp(3)-H functionalization was investigated using DFT methods, providing insights into the mechanisms of such reactions . Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction followed by a reduction process . These studies demonstrate the synthetic accessibility of compounds within the same family as ethyl [(3-methylphenyl)amino]acetate.

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl [(3-methylphenyl)amino]acetate has been determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing significant stabilization by intra- and intermolecular hydrogen bonds . Additionally, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was determined, showing a non-planar molecule with a high rotational barrier for the C-N bond . These findings provide a basis for understanding the structural characteristics of ethyl [(3-methylphenyl)amino]acetate.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to ethyl [(3-methylphenyl)amino]acetate has been explored in various studies. For instance, the Lossen rearrangement was used to synthesize hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . Additionally, the synthesis of ethyl 2-(3-furo[2,3-b]-pyridyl)acetates involved reactions such as the Wittig-Horner reaction, lithiation, and alkylation . These studies highlight the diverse chemical transformations that can be applied to the ethyl aminoacetate scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to ethyl [(3-methylphenyl)amino]acetate have been characterized using various spectroscopic techniques. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate was accompanied by NMR, COSY, NOESY spectroscopy, and elemental analysis, providing detailed information about the compound's purity and structure . The study also included Hirshfeld surface analysis and DFT calculations to discuss non-covalent interactions and quantum chemical parameters . These methods are essential for the comprehensive analysis of the physical and chemical properties of ethyl [(3-methylphenyl)amino]acetate and related compounds.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

  • A study by Chakraborty and Joy (2019) explored the bioactive potentials of compounds isolated from mollusks, including analogs related to Ethyl [(3-methylphenyl)amino]acetate. These compounds demonstrated significant antioxidant and anti-inflammatory activities in vitro.

Antimicrobial Activity

  • Research conducted by Fandaklı et al. (2012) on 1,2,4-triazol-3-one derivatives, including those similar to Ethyl [(3-methylphenyl)amino]acetate, indicated good antimicrobial activity against various microorganisms compared to ampicillin.

Chemical Synthesis and Functionalization

  • Gentles et al. (1991) investigated the synthesis of bridged 3-benzazepine derivatives, starting from compounds like Ethyl [(3-methylphenyl)amino]acetate, as conformationally restricted dopamine analogues.
  • Zhou, Zhou, and Jing (2017) studied the mechanisms of Csp(3)-H functionalization of Ethyl [(3-methylphenyl)amino]acetate, providing insights into chemical interactions and reactions.

Crystal Structure Analysis

  • A crystal structure study of a related compound, Ethyl [(2-amino-4-phenyl-5-thiazolyl)acetate], was conducted by DyaveGowda et al. (2002), revealing significant intramolecular and intermolecular hydrogen bonding.

CO2 Capture

  • Chen et al. (2018) researched chemical solvents, including Ethyl [(3-methylphenyl)amino]acetate derivatives, for the effective capture of CO2, enhancing kinetics and capacities of CO2 absorption.

Diuretic Activity

  • Research by Lee et al. (1984) on ethyl esters, similar to Ethyl [(3-methylphenyl)amino]acetate, revealed potent diuretic activities.

Green Chemistry in Pharmaceutical Research

  • Costa et al. (2012) developed a green, aqueous Suzuki coupling experiment for the undergraduate organic chemistry laboratory, utilizing Ethyl [(3-methylphenyl)amino]acetate as a precursor to felbinac, an anti-arthritic drug. This study highlights the role of green chemistry principles in education and pharmaceutical research.

Safety And Hazards

While specific safety and hazard information for Ethyl [(3-methylphenyl)amino]acetate was not found, esters are generally considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system being a target organ .

properties

IUPAC Name

ethyl 2-(3-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCIUMVCWIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307201
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(3-methylphenyl)amino]acetate

CAS RN

21911-66-0
Record name 21911-66-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of m-toluidine (10 g), ethyl bromoacetate (10.3 ml), sodium acetate (7.6 g) and water (5 ml in ethanol (50 ml) was stirred at room temperature overnight. The product was filtered off as the hydrobromide salt. Yield 11.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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